Product packaging for 1-(Piperidin-4-yl)piperazine(Cat. No.:CAS No. 142013-66-9)

1-(Piperidin-4-yl)piperazine

Cat. No.: B119527
CAS No.: 142013-66-9
M. Wt: 169.27 g/mol
InChI Key: ZHYYBDZASCMDMP-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

1-(Piperidin-4-yl)piperazine is a heterocyclic compound that features both a piperidine (B6355638) and a piperazine (B1678402) ring linked together. ontosight.ai This bicyclic amine, with the molecular formula C9H19N3, consists of a piperazine ring connected to a piperidine ring at the fourth position. ontosight.ainih.gov In the realm of heterocyclic chemistry, it is recognized as a valuable intermediate for the synthesis of more complex molecules. For instance, it serves as a key building block in the creation of ligands for various neurotransmitter receptors. The synthesis of this compound itself can be achieved through methods such as the nucleophilic displacement of a protected 4-amino-piperidine with piperazine, followed by deprotection. The distinct structural characteristics and the reactivity of its two different nitrogen-containing rings make it a versatile scaffold in synthetic and medicinal chemistry. bohrium.comresearchgate.net

Significance of Piperazine and Piperidine Moieties in Drug Discovery

The piperazine and piperidine rings are prominent structural motifs in medicinal chemistry and are integral components of numerous therapeutic agents. bohrium.comencyclopedia.pub Piperazine, a six-membered ring with two nitrogen atoms at opposing positions, provides a structure that can be easily modified to achieve desired pharmacological activities. bohrium.comresearchgate.net This scaffold is found in a wide array of drugs with applications including anticancer, antiviral, antidepressant, and anti-inflammatory treatments. researchgate.netresearchgate.nettandfonline.com The presence of two nitrogen atoms allows for the introduction of two different substituents, influencing properties like water solubility, oral bioavailability, and target affinity. bohrium.comresearchgate.net

Similarly, the piperidine moiety, a six-membered heterocycle with one nitrogen atom, is one of the most common building blocks in the synthesis of pharmaceuticals. encyclopedia.pub Its derivatives are found in over twenty classes of drugs, including antipsychotics, analgesics, and agents for treating Alzheimer's disease. encyclopedia.pub The piperidine ring often serves as a crucial linker or a group that binds effectively to biological targets. encyclopedia.pub The combination of these two privileged scaffolds in one molecule, as seen in this compound, offers a rich platform for developing novel bioactive compounds. mdpi.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound primarily focuses on its utility as a scaffold for the development of novel therapeutic agents targeting the central nervous system and other biological systems. researchgate.net Derivatives of this compound have been extensively investigated as ligands for various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric disorders. nih.govscienceopen.com

One major research trajectory has been the synthesis of multi-target antipsychotics. By modifying the this compound core, scientists have developed compounds with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov For example, a series of benzoxazole-piperidine/piperazine derivatives were synthesized and evaluated, leading to the identification of a promising antipsychotic candidate. nih.gov

Another significant area of investigation is the development of ligands for sigma receptors (σR), which are implicated in various neurological and psychiatric conditions. Studies have shown that derivatives of this compound can act as potent sigma-1 receptor (S1R) agonists or antagonists. acs.orgnih.gov The substitution pattern on the core structure plays a critical role in determining the affinity and selectivity for these receptors over others. nih.gov For instance, replacing a piperazine core with a piperidine core has been shown to significantly increase affinity for the σ1R in certain chemical series. acs.orgnih.gov

Furthermore, derivatives of this compound have been explored for other potential therapeutic applications, including as antiviral agents, particularly against the Hepatitis C virus (HCV). google.com Research has demonstrated that modifications to the piperazine structure can lead to effective inhibition of HCV replication. The versatility of the this compound scaffold allows for systematic structural modifications, enabling researchers to fine-tune the pharmacological profile of the resulting derivatives for specific biological targets. scienceopen.com

Interactive Data Tables

Table 1: Receptor Affinity of Selected this compound Derivatives

This table summarizes the receptor binding affinities (Ki) for various derivatives, highlighting how structural modifications influence target engagement.

Compound DerivativeStructural FeaturesTarget ReceptorReceptor Affinity (Ki)Key FindingReference
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine DerivativePiperazine-piperidine scaffoldD2DAR30.6 nMServes as an intermediate for high-affinity D2 ligands.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleBenzoisoxazole replacing piperazineD28.2 nMOptimized linker length enhances affinity.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleBenzoisoxazole replacing piperazine5-HT1A12.4 nMSuperior to phenylpiperazine derivatives.
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazineMethoxyphenyl + phthalimido substituent5-HT1A0.6 nMHigh affinity and selectivity for 5-HT1A over D2DAR.
Benzoxazole-piperidine Derivative (Compound 29)Benzoxazole and piperidine moietiesD2, 5-HT1A, 5-HT2AHigh AffinityPromising multi-target antipsychotic candidate. nih.gov

Note: D2DAR refers to Dopamine D2 Receptor. 5-HT1A and 5-HT2A refer to Serotonin Receptor subtypes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3 B119527 1-(Piperidin-4-yl)piperazine CAS No. 142013-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYYBDZASCMDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572258
Record name 1-(Piperidin-4-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142013-66-9
Record name 1-(Piperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)piperazine
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Synthetic Methodologies and Strategies for 1 Piperidin 4 Yl Piperazine and Its Derivatives

Established Synthetic Routes for the Core Structure

The formation of the 1-(piperidin-4-yl)piperazine scaffold relies on fundamental organic reactions that create a robust carbon-nitrogen bond between the two heterocyclic rings.

Reductive Amination Approaches

Reductive amination is a widely employed and efficient method for coupling a piperazine (B1678402) moiety to a piperidone core. nih.gov This reaction typically involves the condensation of a piperazine derivative with a 4-piperidone (B1582916) derivative to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

A common strategy involves the reaction of a protected piperidone, such as N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone), with a substituted or unsubstituted piperazine. chemicalbook.comgoogle.com For instance, the synthesis of 1-methyl-4-(4-piperidinyl)piperazine is achieved by reacting N-Boc-4-piperidone with N-methylpiperazine. chemicalbook.comgoogle.com The reaction is followed by the removal of the Boc protecting group under acidic conditions. chemicalbook.com

Mild and selective reducing agents are often used to facilitate the reduction step without affecting other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently utilized for this purpose. nih.govnih.govmdpi.com For example, the synthesis of piperazine-based compounds can be carried out using NaBH(OAc)₃ as the reducing agent in solvents like dichloromethane (B109758) or 1,2-dichloroethane. nih.gov

Table 1: Examples of Reductive Amination Reactions
Reactant 1Reactant 2Reducing AgentSolventKey ConditionsReference
N-Boc-4-piperidoneN-methylpiperazineNot specified in abstractDichloromethaneInitial reaction at 0°C, then 16h at room temp. Followed by deprotection with HCl. chemicalbook.com
N-Boc-4-piperidoneN-methylpiperazineSodium dithioniteMethanol/DichloromethaneReaction at 40°C. google.com
N-methyl-4-piperidoneProtected 2-(piperazin-1-yl)ethanamineSodium triacetoxyborohydrideNot specifiedOne-pot procedure. nih.gov
4-piperidoneN-Boc-piperazineSodium cyanoborohydrideNot specifiedReaction in the presence of acetic acid. mdpi.com

Condensation Reactions

Condensation reactions provide a foundational approach to building the heterocyclic scaffolds of piperidine (B6355638) and piperazine from acyclic precursors. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a notable method for forming the 4-piperidone ring. google.com This involves treating a diester with a strong base to induce cyclization, which after hydrolysis and decarboxylation, yields the cyclic ketone. google.com This synthesized 4-piperidone can then serve as a key precursor to be coupled with a piperazine derivative through other methods like reductive amination.

While direct condensation to form the this compound link is less common, the construction of the individual rings often relies on condensation principles. For example, the piperazine ring itself can be synthesized through the condensation of reagents like diethanolamine (B148213) with an aniline (B41778) derivative. guidechem.com

Alkylation Reactions

Direct N-alkylation is a primary method for creating the bond between the piperidine and piperazine nitrogen atoms. nih.gov This nucleophilic substitution reaction typically involves reacting a piperazine derivative with a piperidine that has a suitable leaving group at the 4-position, such as a halide (e.g., 4-chloropiperidine). rasayanjournal.co.in

A significant challenge in the alkylation of piperazine is achieving mono-alkylation, as the presence of two reactive secondary amine groups can easily lead to di-alkylation. researchgate.net Several strategies are employed to control the reaction's selectivity:

Use of a Large Excess of Piperazine: Employing a significant excess of piperazine shifts the reaction equilibrium towards the mono-substituted product. nih.gov

Protecting Groups: A common and effective strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine or N-formyl-piperazine. researchgate.net The protecting group deactivates one nitrogen atom, allowing the alkylation to occur selectively at the unprotected nitrogen. The protecting group is then removed in a subsequent step. researchgate.net

Use of Piperazine Salts: Reacting an alkylating agent with a piperazine salt, such as the monohydrochloride, can also favor mono-alkylation. researchgate.net

Table 2: Strategies for Mono-Alkylation of Piperazine
StrategyDescriptionExample ReactantsAdvantagesReference
Excess ReagentUsing a large molar excess (e.g., 8 equivalents) of piperazine relative to the alkylating agent.Piperazine + Alkyl HalideSimple, one-step process. nih.gov
Protecting GroupsOne nitrogen of piperazine is protected (e.g., with a Boc group), directing alkylation to the other nitrogen. Followed by a deprotection step.1-Boc-piperazine + Alkyl HalideHigh selectivity, clean reaction. researchgate.net
Flow ChemistryReacting stoichiometric amounts of reagents in a continuous flow system.Piperazine + Alkyl IodideHigh selectivity, controlled conditions. researchgate.net

Synthesis of Key Intermediates

The synthesis of complex derivatives often proceeds through stable, well-characterized intermediates that can be produced on a larger scale.

Preparation of 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

The synthesis of this important derivative class can be approached in several ways. One common method involves the initial synthesis of 1-(2-methoxyphenyl)piperazine (B120316), followed by its coupling to a piperidine ring.

The synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride can be achieved by the condensation cyclization of o-anisidine (B45086) (2-methoxyaniline) with bis(2-chloroethyl)amine (B1207034) hydrochloride. guidechem.comchemicalbook.com This reaction is often carried out in a high-boiling solvent like n-butanol or diethyleneglycol monomethyl ether at elevated temperatures. guidechem.comchemicalbook.com

Once 1-(2-methoxyphenyl)piperazine is obtained, it can be coupled with a protected 4-piperidone derivative via reductive amination, as described in section 2.1.1. An alternative route involves the reaction of 1-(2-methoxyphenyl)piperazine with a compound containing a pre-formed piperidine ring and a suitable leaving group, such as 1-halo-3-(2,6-dioxopiperidin-1-yl)propane, in a nucleophilic substitution reaction. google.com

Synthesis of 1-Boc-4-(piperidin-4-yl)-piperazine

1-Boc-4-(piperidin-4-yl)-piperazine is a versatile intermediate where the piperidine nitrogen is unprotected, allowing for further functionalization, while one piperazine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

A direct synthesis of a precursor to this intermediate is achieved through the reductive amination of N-Boc-piperazine with 4-piperidone. mdpi.com The reaction is typically performed using sodium cyanoborohydride as the reducing agent in the presence of acetic acid. mdpi.com The resulting compound, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, can then be used in subsequent synthetic steps. The Boc group provides a stable protection that can be readily removed under acidic conditions when desired, making this a valuable building block in medicinal chemistry. google.comresearchgate.net

Derivatization of Piperazine and Piperidine Rings for Scaffold Construction

The construction of the this compound scaffold often relies on the derivatization of pre-existing piperazine and piperidine rings. This approach allows for the modular assembly of complex molecules. A common strategy involves the reaction of a protected 4-amino-piperidine with piperazine via nucleophilic displacement, followed by a deprotection step. This method is versatile and allows for the introduction of various substituents on either ring system.

Fragments of piperidine and piperazine are extensively utilized to generate new derivatives with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The functionalization of the piperidine ring can be achieved through various synthetic methods, leading to diverse derivatives, including spiropiperidines. researchgate.net Similarly, the piperazine ring, with its two nitrogen atoms, offers opportunities for introducing two different substituents, which can influence properties such as solubility, bioavailability, and target affinity.

Advanced Synthetic Techniques and Optimization

To enhance efficiency, yield, and stereocontrol, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives.

Catalytic hydrogenation is a fundamental process in the synthesis of saturated heterocycles like piperidine and piperazine. nih.gov This method is often employed for the reduction of pyridine (B92270) precursors to form the piperidine ring. nih.gov Various catalysts, including palladium on carbon (Pd/C) and Raney nickel, are utilized for this transformation. nih.gov For instance, a general procedure for the synthesis of piperazines involves the catalytic reductive cyclization of dioximes using a 5%-Pd/C catalyst under a hydrogen atmosphere. nih.gov The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and selectivity. nih.gov In some cases, chiral catalysts are employed to achieve asymmetric hydrogenation, providing access to enantiomerically pure piperazine and piperidine derivatives. rsc.orgacs.org

Table 1: Catalytic Hydrogenation Methods for Piperazine Synthesis

Catalyst Substrate Conditions Outcome Reference
5%-Pd/C Dioxime 40 bar H₂, 50 °C, 6 h, Methanol Free piperazine nih.gov
Raney Nickel Dioxime 40 bar H₂, 50 °C, 6 h, Methanol Free piperazine nih.gov
Palladium-catalyzed Pyrazin-2-ols Asymmetric hydrogenation Chiral piperazin-2-ones rsc.org

This table is interactive. Click on the headers to sort the data.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a powerful tool for the formation of C-N bonds in the synthesis of piperazine and piperidine derivatives. researchgate.net This reaction allows for the coupling of aryl halides or triflates with amines, providing a direct route to N-arylpiperazines and N-arylpiperidines. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. researchgate.netrsc.org For instance, palladium N-heterocyclic carbene complexes have been successfully used as pre-catalysts in the Buchwald-Hartwig amination of cyclic secondary amines with aryl chlorides. researchgate.net This method offers a versatile approach to introduce aromatic substituents onto the nitrogen atoms of the piperazine or piperidine rings. nih.gov

Table 2: Palladium-Catalyzed Amination Examples

Palladium Source Ligand Reactants Product Reference
Pd(dba)₂ BINAP 2-bromo-5-(trifluoromethyl)pyridine, aromatic amine N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines researchgate.net

This table is interactive. Click on the headers to sort the data.

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules containing multiple reactive sites, such as this compound. Selective functionalization of one nitrogen atom over the other in the piperazine ring, or selective reaction at a specific position on the piperidine ring, is often required. Protecting group strategies are commonly employed to achieve such selectivity. For example, one nitrogen of the piperazine can be protected with a group like tert-butoxycarbonyl (Boc) to direct reaction at the other nitrogen. The regioselectivity of reactions, such as the bromination of piperazine-2,5-diones, has been shown to be dependent on the substituents present on the ring. rsc.org Furthermore, catalyst-free, one-pot chemo- and regioselective syntheses have been developed for related heterocyclic systems. nih.gov

Stereochemical Considerations in Synthesis

The synthesis of this compound derivatives often involves the creation of stereocenters, making stereochemical control a critical aspect. The biological activity of chiral molecules can be highly dependent on their stereochemistry. Asymmetric synthesis methods, such as catalytic asymmetric hydrogenation, are employed to produce specific stereoisomers. rsc.org The stereochemistry of N,N-dinitrosopiperazine has been studied using 1H NMR, revealing the presence of different conformers. researchgate.net The predominant formation of cis-isomers in certain piperazine syntheses can be explained by the steric hindrance of substituents influencing the direction of hydrogen addition. nih.gov

Analytical and Spectroscopic Characterization of Synthesized Compounds

The characterization of synthesized this compound and its derivatives is essential to confirm their structure and purity. A combination of analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. mdpi.com For instance, in ¹H NMR of 1-methyl-4-(piperidin-4-yl)piperazine, specific chemical shifts and coupling patterns are observed for the protons on the piperidine and piperazine rings. chemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Spectroscopic Data for this compound and a Derivative

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Data Reference
This compound C₉H₁₉N₃ 169.27 ¹³C NMR and IR spectra available. nih.gov

This table is interactive. Click on the headers to sort the data.

Pharmacological and Biological Activity of 1 Piperidin 4 Yl Piperazine Derivatives

Receptor Binding and Ligand Interactions

Derivatives of 1-(piperidin-4-yl)piperazine exhibit a broad spectrum of pharmacological activities, demonstrating affinity for and functional modulation of several key neurotransmitter and signaling receptors. The specific interactions are highly dependent on the nature and position of substituents on the core scaffold.

The this compound moiety is a core component in the design of ligands targeting the dopamine (B1211576) D2 receptor (D2DAR). Substituted derivatives often exhibit significant binding affinity for this receptor, a key target in the development of antipsychotic medications. Research has shown that specific structural modifications can lead to high-affinity ligands. For instance, certain benzoxazole-piperidine derivatives incorporating this scaffold show high affinity for D2 receptors. The affinity of these compounds is often in the nanomolar range, indicating potent interaction with the receptor.

Table 1: Receptor Affinity of Selected this compound Derivatives for D2DAR

Compound Derivative Target Receptor Receptor Affinity (Ki) Key Finding
Benzoxazole-piperidine Derivative D2 High Affinity A promising multi-target antipsychotic candidate.

Derivatives of this compound have been developed as potent modulators of serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial targets for treating conditions like anxiety, depression, and schizophrenia. The length of the linker chain connecting the core scaffold to other chemical moieties is a critical determinant of receptor affinity and selectivity. For example, a four-carbon linker has been shown to improve 5-HT2A binding by 30% compared to analogous compounds with a three-carbon linker. Certain derivatives, such as those incorporating a methoxyphenyl group and a phthalimido substituent, demonstrate high affinity and selectivity for the 5-HT1A receptor over the D2DAR. In a series of indazole and piperazine-based compounds, replacing an aryl substituent with a cyclohexyl group resulted in a loss of affinity for 5-HT1A and 5-HT2A receptors, highlighting the importance of the aromatic system for activity. tandfonline.com

Table 2: Receptor Affinity of Selected this compound Derivatives for Serotonin Receptors

Compound Derivative Target Receptor Receptor Affinity (Ki) Key Finding
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A 0.6 nM Exhibits high affinity and selectivity for 5-HT1A over D2DAR.

The this compound scaffold is featured in compounds that interact with sigma receptors (S1R and S2R), which are unique intracellular chaperone proteins involved in various cellular functions and implicated in neurological disorders. nih.govnih.gov Many piperidine (B6355638) and piperazine (B1678402) derivatives show high, often nanomolar, affinity for S1R. nih.govnih.gov

In comparative studies, the choice between a piperidine and a piperazine core has a significant impact on sigma receptor affinity. Derivatives containing a piperidine moiety as the basic core generally show significantly higher affinity for S1R compared to those with a 4-(pyridin-4-yl)piperazin-1-yl core. nih.govacs.org For example, in one study, switching from a piperazine to a piperidine core dramatically increased S1R affinity, with Ki values changing from 1531 nM to 3.64 nM. nih.govacs.org Functionally, these compounds can act as either agonists or antagonists. One potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified as an S1R agonist with a high affinity (Ki value of 3.2 nM). nih.govrsc.org Conversely, other derivatives have been characterized as high-affinity S1R antagonists. acs.orgacs.org

Table 3: Sigma Receptor Affinity for Piperidine/Piperazine-Based Compounds

Compound Core Moiety S1R Affinity (Ki) S2R Affinity (Ki) Functional Activity
Compound 5 (from study) Piperidine 3.64 nM 129 nM Antagonist nih.govacs.org
Compound 4 (from study) Piperazine 1531 nM 1349 nM N/A nih.govacs.org
Compound 11 (from study) Piperidine 4.41 nM 67.9 nM Antagonist nih.gov

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. wikipedia.org Antagonists of this receptor have potential therapeutic applications in treating cognitive disorders and sleep-wake disturbances like narcolepsy. wikipedia.orgncn.gov.pl Several this compound derivatives have been identified as potent H3R ligands. acs.orgncn.gov.pl

Notably, some of these compounds are dual-acting ligands, exhibiting high affinity for both H3R and S1R. acs.orgacs.org For instance, certain piperidine derivatives have been characterized as high-affinity H3R and S1R antagonists. acs.orgacs.org The affinity for H3R can be influenced by the length of the alkyl chain in the derivative; in one series of piperazine derivatives, extending the linker length was found to decrease H3R affinity. nih.govacs.org

Table 4: Histamine H3 Receptor Affinity for Piperidine/Piperazine-Based Compounds

Compound Core Moiety hH3R Affinity (Ki) Key Finding
Compound 5 (from study) Piperidine 7.70 nM Dual H3/σ1 receptor antagonist. nih.govacs.org
Compound 4 (from study) Piperazine 3.17 nM Replacement of piperidine with piperazine did not significantly affect H3R affinity. nih.govacs.org
Compound 11 (from study) Piperidine 6.2 nM Dual H3/σ1 receptor antagonist. nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A) are targets for various psychoactive drugs. nih.gov While some piperazine derivatives are known to act as GABA-A receptor agonists, others function as antagonists or blockers. nih.govijrrjournal.com A study of 12 piperazine derivatives on the human α1β2γ2 GABA-A receptor demonstrated that all tested compounds concentration-dependently inhibited the GABA-evoked ion current, indicating an antagonistic mode of action. nih.gov For example, 1-(3-chlorophenyl)piperazine (mCPP) was shown to be an antagonist of the human GABA-A receptor. nih.gov Other research has also described the GABA receptor blocking ability of N-aryl piperazines. ijrrjournal.com Conversely, piperidine-4-sulfonic acid, a piperidine derivative, is a potent GABA agonist. medchemexpress.com

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is highly expressed in the central nervous system and is a target for treating obesity and related metabolic disorders. nih.gov Several series of derivatives based on a 1-benzhydrylpiperazine scaffold have been synthesized and evaluated for their CB1 receptor binding affinity. drugbank.com These studies have led to the identification of potent urea derivatives that act as CB1 antagonists, with some compounds showing IC50 values below 100 nM. drugbank.com In another study, functionalized 6-piperazin-1-yl-purines were developed as potent CB1 inverse agonists. nih.gov The switch from a 4-aminopiperidine group to a piperazine group enabled a better understanding of the structure-activity relationship, leading to compounds with high affinity and selectivity for hCB1 over hCB2. nih.gov One such aryl urea derivative was found to have a Ki of 4 nM and over 10,000-fold selectivity for hCB1. nih.gov

Table 5: CB1 Receptor Affinity for Selected Piperazine Derivatives

Compound Series Functional Activity Affinity Key Finding
1-Benzhydrylpiperazine Urea Derivatives Antagonist IC50 < 100 nM SAR studies led to potent urea derivatives. drugbank.com
6-Piperazin-1-yl-purine Aryl Urea Derivative Inverse Agonist Ki = 4 nM Over 10,000-fold selective for hCB1 over hCB2. nih.gov

Structure-Activity Relationships (SAR)

Influence of Piperazine/Piperidine Core Exchange on Receptor Affinity

The exchange between the piperazine and piperidine cores is a critical structural modification that can significantly alter receptor affinity and selectivity. For instance, in a series of compounds designed as histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands, replacing a 4-(pyridin-4-yl)piperazin-1-yl core with a piperidine core resulted in a dramatic difference in affinity for the σ1 receptor. The piperazine-containing compound 4 showed a Ki value of 1531 nM for σ1R, whereas its piperidine analogue, compound 5 , displayed a much higher affinity with a Ki of 3.64 nM nih.govacs.org. Conversely, this core exchange did not significantly impact the affinity for the H3R, with Ki values of 3.17 nM and 7.70 nM for compounds 4 and 5 , respectively nih.govacs.org. This highlights the piperidine ring as a key structural element for high-affinity σ1R binding in this scaffold nih.govacs.org.

In another study focusing on histamine H3 receptor antagonists, the replacement of a piperazine scaffold with a piperidine ring led to a slight decrease in in vitro antagonist potency nih.gov. For example, the piperazine derivative 1b had a pA2 value of 8.49, while its piperidine analogue 2b showed a slightly lower pA2 of 8.35 nih.gov. However, in a different chemical series targeting sigma receptors, the σ1 affinities and subtype selectivities of four piperidine derivatives were found to be generally comparable to their piperazine counterparts nih.gov.

Impact of Substituents on Pharmacological Profiles

Substituents on the this compound scaffold have a profound impact on the pharmacological profiles of the derivatives. The nature, position, and size of these substituents can modulate receptor affinity, selectivity, and functional activity.

For dopamine D4 receptor ligands, structural modifications to the amide bond and the elongation of the alkyl chain linking a benzamide (B126) moiety to the piperazine ring generally led to a decrease in D4 receptor affinity drugbank.com. In a series of histamine H3 receptor antagonists, electron-withdrawing substituents at the 4-position of a benzene ring on a phenoxyalkyl chain resulted in the highest in vitro potency nih.gov.

The length of an alkyl linker chain can also be a determining factor. For certain H3R ligands, extending the linker length was shown to decrease affinity nih.gov. In contrast, for compounds targeting dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, the linker length is critical for modulating selectivity. Specifically, four-carbon linkers were found to improve 5-HT2A binding compared to three-carbon linkers .

Furthermore, the addition of specific chemical groups can drastically alter binding. For sigma receptor ligands, halogen-substituted sulfonamides were found to display relatively high affinity for σ1 receptors and low affinity for σ2 receptors nih.gov. Within one such series, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified with a 96-fold selectivity for σ1 over σ2 receptors nih.gov.

Role of Protonation State in Biological Activity

The protonation state of the piperazine and piperidine nitrogens at physiological pH is a crucial determinant of biological activity, as it influences how the molecule interacts with its receptor target. The significant difference in σ1R affinity between the piperazine-containing compound 4 and the piperidine-containing compound 5 is attributed to their different protonation states at pH 7.4 nih.govacs.org. Calculations suggest that compound 4 (piperazine) exists in nearly equal amounts of monoprotonated and diprotonated forms, while compound 5 (piperidine) is found almost exclusively in the monoprotonated form nih.gov. The pKa of the piperazine ring is significantly affected by nearby chemical groups, and even slight modifications can alter the desired protonation state, which in turn impacts properties like solubility and receptor interaction nih.govsemanticscholar.org.

In Vitro Pharmacological Investigations

The pharmacological properties of this compound derivatives are characterized through a variety of in vitro assays that measure their binding affinity for specific receptors and determine their functional effects as agonists or antagonists.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. These assays typically use radiolabeled ligands to quantify the displacement by the test compound. For this compound derivatives, binding affinities have been determined for a wide range of receptors.

Derivatives have been identified with high affinity for dopamine D2, D3, and D4 receptors, serotonin 5-HT1A and 5-HT2A receptors, histamine H3 receptors, and sigma-1 (σ1) and sigma-2 (σ2) receptors nih.govacs.orgnih.govdrugbank.comacs.org. For example, studies have identified piperidine/piperazine-based compounds with nanomolar affinity for the σ1 receptor, comparable to the reference compound haloperidol nih.gov. In one study, a series of compounds showed Ki values for the σ1 receptor ranging from 3.2 to 434 nM nih.gov.

The following table summarizes receptor binding affinities for selected this compound derivatives and their analogues.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Compound 4 hH3R3.17 nih.govacs.org
σ1R1531 nih.govacs.org
Compound 5 hH3R7.70 nih.govacs.org
σ1R3.64 nih.govacs.org
Compound 11 hH3R6.2 nih.gov
σ1R4.41 nih.gov
σ2R67.9 nih.gov
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1R0.96 nih.gov
σ2R91.8 nih.gov

Functional Assays for Agonist/Antagonist Activity

Beyond determining binding affinity, functional assays are essential to elucidate whether a compound activates (agonist) or blocks (antagonist) a receptor.

For histamine H3 receptor ligands, antagonist activity was evaluated in vitro by measuring the compound's ability to counteract the agonist-induced inhibition of electrically evoked contractions in guinea-pig jejunum preparations nih.gov. Several derivatives were confirmed to be potent H3 receptor antagonists using this method nih.gov. In another study, the intrinsic activity of H3R ligands was tested using a mini-G protein recruitment assay based on a split-luciferase complementation technique nih.gov.

The functional profile of sigma-1 receptor ligands has been determined using an in vitro phenytoin assay. Phenytoin is an allosteric modulator of the σ1R that potentiates the binding of agonists but has little to no effect on antagonists nih.govrsc.org. Using this assay, a potent σ1R ligand, compound 1 , was identified as a σ1R agonist, as demonstrated by a shift in its displacement curve in the presence of phenytoin nih.govrsc.org. For σ2 receptors, a calcium flux functional assay was used where the antagonist activity of a compound was measured by its ability to decrease haloperidol-induced calcium release nih.gov.

Cell-Based Assays for Biological Pathway Modulation

The biological activity of this compound derivatives is frequently assessed using a variety of cell-based assays. These in vitro tests are crucial for determining the mechanisms of action and for screening compounds for further development. For instance, to evaluate the antiproliferative activity of certain 1-(4-chlorobenzhydryl) piperazine derivatives, they were screened against seven different human cell lines. researchgate.net Among these, compounds 7 and 10 showed significant potency against the Z-138 non-Hodgkin lymphoma cell line and the DND-41 acute lymphoblastic leukemia cell line, respectively. researchgate.net

In the context of anti-inflammatory research, cell-based assays are employed to measure the inhibition of inflammatory mediators. For example, novel ferrocenyl(piperazine-1-yl)methanone-based derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. nih.gov One particular compound, 4i , was identified as a potent inhibitor of NO production and was also shown to significantly inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The antiviral potential of piperidine derivatives has also been explored using cell-based models. In a study investigating compounds against human coronavirus 229E (HCoV-229E), human embryonic lung (HEL) fibroblasts were used. mdpi.com The antiviral activity was quantified by determining the 50% effective concentration (EC₅₀), while cytotoxicity was assessed by the 50% cytotoxic concentration (CC₅₀), allowing for the calculation of the selectivity index. mdpi.com Similarly, the anti-SARS-CoV-2 activity of selected 1,4,4-trisubstituted piperidine analogues was evaluated in A549-AT cells by measuring the reduction in viral load. mdpi.com

Furthermore, to assess potential interference of compounds with assay components, modified 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTS) assays have been utilized, particularly when evaluating compounds in suspension cell lines like THP-1, K562, and Jurkat cells. researchgate.net

Compound/Derivative ClassCell Line(s)Assay TypeBiological Pathway/Target InvestigatedKey Findings
1-(4-chlorobenzhydryl) piperazine derivativesZ-138, DND-41, and other human cancer cell linesAntiproliferative screeningCytotoxicity against cancer cellsCompound 7 showed an IC₅₀ of 6.85 μM against Z-138 cells; Compound 10 had an IC₅₀ of 7.40 μM against DND-41 cells. researchgate.net
Ferrocenyl(piperazine-1-yl)methanone-based derivativesRAW264.7 macrophagesInhibition of LPS-induced NO productionInflammatory pathways (iNOS, COX-2)Compound 4i was a potent inhibitor of NO production (IC₅₀ = 7.65 μM) and suppressed iNOS and COX-2 expression. nih.gov
1,4,4-Trisubstituted piperidinesHEL fibroblasts, A549-AT cellsAntiviral activity assayInhibition of viral replication (HCoV-229E, SARS-CoV-2)Compound 2 had an antiviral EC₅₀ of 7.4 μM against HCoV-229E. mdpi.com
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesMCF7 and MCF 10A breast cancer cellsMTT assay for cell viabilitySelective cytotoxicityCompounds 35 and 37 showed selective anticancer activity. mdpi.com

In Vivo Pharmacological Evaluations

Antinociceptive Properties

The pain-relieving potential of this compound derivatives has been investigated in various animal models of nociception. A common initial screening tool is the acetic acid-induced writhing test, which assesses visceral pain. In one study, the piperazine derivative LQFM182 demonstrated a dose-dependent reduction in the number of writhings in mice. nih.gov Another derivative, LQFM202 , also showed a significant decrease in abdominal writhing at various doses. nih.gov

The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is also frequently used. The compound LQFM182 was found to reduce the paw licking time in the second phase of the formalin test, indicating an effect on inflammatory pain. nih.gov Similarly, LQFM-008 , another piperazine derivative, reduced licking time in both phases of the test. nih.gov

To further explore the mechanism of action, some studies have investigated the involvement of specific receptor systems. For instance, the antinociceptive effect of LQFM-008 was antagonized by pre-treatment with NAN-190 and PCPA, suggesting a role for the serotonergic pathway. nih.gov In a study of piperidine derivatives, the analgesic effect of compound HN58 was reduced by naloxone, indicating involvement with the µ-opioid receptor. tandfonline.com

CompoundIn Vivo ModelKey Findings
LQFM182 Acetic acid-induced writhing testDose-dependent decrease in the number of writhings. nih.gov
Formalin-induced pain testReduced paw licking time in the second phase. nih.gov
LQFM202 Acetic acid-induced writhing testDecreased the amount of abdominal writhing by 29%, 52%, and 48% at different doses. nih.gov
Formalin-induced pain testPain in the second phase was reduced by 46% with an intermediate dose. nih.gov
LQFM-008 Formalin-induced pain testReduced licking time in both neurogenic and inflammatory phases. nih.gov
HN58 Writhing testShowed 100% inhibition of writhing. tandfonline.com

Antipsychotic Activity

Several this compound derivatives have been evaluated for their potential as antipsychotic agents using rodent models that mimic aspects of psychosis. A key model is the apomorphine-induced climbing test, where dopamine D₂ receptor agonists induce a characteristic climbing behavior. Compounds that normalize this behavior are considered to have antipsychotic-like properties. For example, compound 3w , a multi-target piperazine derivative, was shown to reverse apomorphine-induced climbing with an ED₅₀ value of 0.28 mg/kg. rsc.org Another derivative, compound 11 , also reduced this behavior. nih.gov

The MK-801-induced hyperactivity model is used to assess activity related to NMDA receptor hypofunction, which is implicated in schizophrenia. Both compound 3w and compound 11 were found to significantly reverse MK-801-induced hyperactivity. nih.govrsc.org

The conditioned avoidance response (CAR) test is another valuable model for predicting antipsychotic efficacy. In this test, compound 3w and compound 11 both exhibited suppression of the conditioned avoidance response, further supporting their potential as antipsychotic agents. nih.govrsc.org Importantly, these effects were observed at doses that did not induce catalepsy, a common side effect of older antipsychotic drugs. nih.govrsc.org

CompoundIn Vivo ModelKey Findings
3w Apomorphine-induced climbingReversed climbing behavior with an ED₅₀ of 0.28 mg/kg. rsc.org
MK-801-induced hyperactivitySignificantly reversed hyperactivity. rsc.org
Conditioned Avoidance Response (CAR)Showed avoidance behavior suppression with a high threshold for catalepsy. rsc.org
11 Apomorphine-induced climbingReduced apomorphine-induced climbing. nih.gov
MK-801-induced hyperactivityReduced MK-801-induced hyperactivity. nih.gov
Conditioned Avoidance Response (CAR)Exhibited suppression in the CAR test. nih.gov
22 Apomorphine-induced climbingInhibited apomorphine-induced climbing behavior. nih.gov
MK-801-induced hyperactivityInhibited MK-801-induced hyperactivity with no extrapyramidal symptoms liability. nih.gov

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives have been assessed in standard preclinical models of epilepsy. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests are the primary screening methods used to identify compounds with potential antiepileptic activity.

In one study, a series of 1,4-substituted piperazine derivatives were synthesized and evaluated. nih.gov Among them, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (II ) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X ) showed promising anti-MES activity. nih.gov Their protective index was noted to be higher than that of the established antiepileptic drug valproate in rats and mice, respectively. nih.gov

Another study focused on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. nih.gov Several of these compounds were also tested in the 6-Hz psychomotor seizure model. The most active compounds in this series were 14 , 17 , 23 , and 26 , which demonstrated high activity in the 6-Hz test and were also effective in the MES and scMet screens. nih.gov

A series of 1,4-piperazine derivatives was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet) assays, as well as for neurotoxicity. researchgate.net 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine showed good activity in the six-hertz seizure test (6-Hz), producing 100% protection after 0.5 hours at a dose of 100 mg/kg without neurotoxic effects. researchgate.net

Compound/Derivative ClassIn Vivo ModelKey Findings
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (II )Maximal Electroshock (MES)Displayed anti-MES activity with a protective index higher than valproate in rats. nih.gov
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X )Maximal Electroshock (MES)Showed anti-MES activity with a protective index higher than valproate in mice. nih.gov
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones (14, 17, 23, 26 )6-Hz psychomotor seizure test, MES, scPTZShowed high activity in the 6-Hz test and were also active in MES and scPTZ screens. nih.gov
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine6-Hz psychomotor seizure testProduced 100% protection at a dose of 100 mg/kg without neurotoxicity. researchgate.net

Anti-inflammatory Effects

The in vivo anti-inflammatory activity of this compound derivatives has been demonstrated in several well-established animal models of inflammation. The carrageenan-induced paw edema model is widely used to assess acute inflammation. The piperazine derivative LQFM182 was shown to reduce edema formation at all hours of the carrageenan test. nih.gov Similarly, LQFM202 decreased carrageenan-induced edema in a dose-dependent manner. nih.gov This compound was also effective in reducing paw edema induced by zymosan. nih.gov

The carrageenan-induced pleurisy model allows for the evaluation of inflammatory cell migration and the measurement of pro-inflammatory mediators in the pleural exudate. In this model, LQFM182 reduced cell migration, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.govLQFM202 also significantly reduced the number of polymorphonuclear cells, myeloperoxidase activity, and levels of TNF-α and IL-1β in the pleurisy test. nih.gov

Another model used to evaluate anti-inflammatory activity is the xylene-induced ear swelling test in mice. A series of piperazine derivatives containing a 1,4-benzodioxan moiety were screened using this model. semanticscholar.org Most of the tested compounds showed significant anti-inflammatory activities, with compound 6a exhibiting the best activity. semanticscholar.org

CompoundIn Vivo ModelKey Findings
LQFM182 Carrageenan-induced paw edemaReduced edema formation at all hours of the test. nih.gov
Carrageenan-induced pleurisyReduced cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α. nih.gov
LQFM202 Carrageenan-induced paw edemaDecreased edema by 35%, 42%, 48%, and 50% at different time points. nih.gov
Zymosan-induced paw edemaDecreased edema at all hours evaluated. nih.gov
Carrageenan-induced pleurisyReduced polymorphonuclear cells (34%), myeloperoxidase activity (53%), TNF-α levels (47%), and IL-1β levels (58.8%). nih.gov
Piperazine derivatives containing 1,4-benzodioxan (e.g., 6a )Xylene-induced ear swellingCompound 6a showed the most potent anti-inflammatory activity among the synthesized compounds. semanticscholar.org

Antiviral Activity

The antiviral potential of compounds containing the piperidine or piperazine scaffold has been investigated against various viruses. A study on 1,4,4-trisubstituted piperidines evaluated their activity against human coronavirus 229E (HCoV-229E). mdpi.com Compound 2 from this series showed an antiviral EC₅₀ value of 7.4 μM. mdpi.com The selectivity of this compound was found to be poor, with a selectivity index of 6. mdpi.com

Further investigations with selected 1,4,4-trisubstituted piperidine analogues were carried out against SARS-CoV-2. mdpi.com The efficacy of these compounds was determined by measuring the reduction in viral load in the supernatant of infected A549-AT cells. mdpi.com Mechanistic studies suggested that these compounds may act as non-covalent inhibitors of the viral main protease (Mpro). mdpi.com

In the context of anti-influenza research, piperazine-modified nucleozin analogs have been synthesized and evaluated. plos.org While these analogs were found to be less active than the parent compound, the study highlighted the importance of the piperazine ring for maintaining antiviral activity. plos.org

Additionally, a series of piperidin-4-yl-aminopyrimidine derivatives were designed as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov Many of these compounds displayed significant activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. nih.gov

Compound/Derivative ClassVirusIn Vitro/In Vivo ModelKey Findings
1,4,4-Trisubstituted piperidines (Compound 2 )Human coronavirus 229E (HCoV-229E)Infected human embryonic lung (HEL) fibroblastsEC₅₀ value of 7.4 μM; Selectivity index of 6. mdpi.com
1,4,4-Trisubstituted piperidinesSARS-CoV-2Infected A549-AT cellsDemonstrated reduction in viral load; potential inhibitors of the main protease (Mpro). mdpi.com
Piperazine-modified nucleozin analogsInfluenza virusIn vitro evaluationAnalogs were less active than nucleozin, emphasizing the importance of the piperazine ring for activity. plos.org
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 (wild-type)In vitro model of HIV RNA replicationEC₅₀ values in the single-digit nanomolar range. nih.gov

Antimicrobial and Antifungal Activity

Derivatives of the this compound scaffold have demonstrated notable antimicrobial and antifungal properties. The unique structural features of these compounds allow for interactions with microbial targets, leading to the inhibition of growth or cell death.

Research into piperazine and piperidine-containing compounds has revealed their potential against a spectrum of pathogens. For instance, certain novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity. One such compound exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. Furthermore, several compounds in this series displayed potent antifungal activities, with MIC values of 3.12 µg/mL, which are comparable to the standard antifungal drug fluconazole.

The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The piperazine and piperidine moieties can be readily functionalized, allowing for the optimization of their antimicrobial spectrum and potency.

Table 1: Antimicrobial and Antifungal Activity of Selected Piperazine/Piperidine Derivatives

Compound ID Target Organism MIC (µg/mL) Reference Drug
20 Staphylococcus aureus 6.25 -
20 MRSA 6.25 -
13 Fungi 3.12 Fluconazole
14 Fungi 3.12 Fluconazole
18 Fungi 3.12 Fluconazole
19 Fungi 3.12 Fluconazole
33 Fungi 3.12 Fluconazole

Data sourced from a study on novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives.

Cytotoxic and Anticancer Properties

The this compound scaffold is a key component in the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting promising activity and selectivity.

One area of investigation involves the incorporation of the piperazine ring into the structure of known anticancer drugs. For example, novel piperazine derivatives of vindoline, a monomer of the Vinca alkaloids, have been synthesized and tested for their antiproliferative activity. Several of these conjugates demonstrated significant growth inhibition against a panel of 60 human tumor cell lines. Specifically, derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline core showed outstanding cytotoxic activity, with GI50 values below 2 μM across almost all cell lines.

Furthermore, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have been identified as potential anticancer agents. These compounds have shown selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. The presence of the piperazine ring is a common feature in many established anticancer drugs, highlighting its importance in the development of new cancer therapies.

Table 2: Cytotoxic Activity of Selected Vindoline-Piperazine Conjugates

Compound Cancer Cell Line Growth Inhibition (%) GI50 (µM)
17 Colon Cancer (KM12) -84.40 < 2
17 CNS Cancer (SF-539) > -80 < 2
17 CNS Cancer (SNB-75) > -80 < 2
23 Breast Cancer (MDA-MB-468) - 1.00
25 Non-Small Cell Lung Cancer (HOP-92) - 1.35
28 Colon Cancer (COLO-205) -90.33 < 2
28 Melanoma (SK-MEL-5) -92.46 < 2
29 Colon Cancer - < 2
29 Melanoma - < 2

Data represents the growth inhibitory effects on various human cancer cell lines.

Effects on the Central Nervous System (CNS)

Derivatives of this compound have been extensively investigated for their effects on the central nervous system. The piperazine and piperidine moieties are common structural motifs in drugs targeting CNS disorders, including schizophrenia, anxiety, and pain.

These compounds often exhibit affinity for various neurotransmitter receptors, such as dopamine (D₂), serotonin (5-HT₁A, 5-HT₂A), and histamine (H₃) receptors. The modulation of these receptors is a key mechanism for the therapeutic effects of many antipsychotic and anxiolytic drugs. For instance, piperidine and piperazine derivatives have shown promising activity as antipsychotic agents by acting on dopamine and serotonin receptors.

Recent research has also explored dual-targeting compounds, such as those with high affinity for both histamine H₃ and sigma-1 (σ₁) receptors. Certain piperidine derivatives have been identified as potent antagonists for both these receptors, suggesting their potential in novel pain therapies. The piperidine ring, in particular, appears to be a critical structural element for this dual activity. The versatility of the this compound scaffold allows for the fine-tuning of receptor binding profiles to achieve desired CNS effects.

Table 3: Receptor Binding Affinity of a Piperidine Derivative (Compound 5)

Receptor Binding Affinity (Ki, nM)
hH₃R 7.70
σ₁R 3.64

This data highlights the dual-target affinity of a specific piperidine derivative.

Immunosuppressive Effects

Currently, there is limited specific information available in the scientific literature regarding the immunosuppressive effects of this compound derivatives. While the broader class of piperazine compounds has been investigated for a wide range of pharmacological activities, dedicated studies focusing on their potential to modulate the immune system are not extensively documented. Future research may explore this area to determine if this chemical scaffold holds potential for the development of novel immunosuppressive agents.

Anesthetic and Antispasmodic Effects

While research into the anesthetic and antispasmodic properties of this compound derivatives is not extensive, some studies on related piperidine compounds have shown promising local anesthetic activity. The piperidine ring is a structural component of well-known local anesthetics like bupivacaine and ropivacaine.

Recent studies on newly synthesized fluorinated ethynylpiperidine derivatives have demonstrated their potential as local anesthetics. nih.gov In experimental models, these compounds exhibited prolonged and pronounced local anesthetic effects, in some cases exceeding the duration of action of standard anesthetics like procaine and lidocaine. nih.gov Although these findings are not specific to this compound itself, they suggest that the broader piperidine scaffold is a viable starting point for the development of new anesthetic agents.

Information regarding the antispasmodic effects of this compound derivatives is currently scarce in the available scientific literature.

Pharmacokinetic and Pharmacodynamic Studies (e.g., Investigation of Lipophilicity)

The pharmacokinetic and pharmacodynamic properties of this compound derivatives are crucial for their development as therapeutic agents. Lipophilicity, a key physicochemical parameter, plays a significant role in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity is often expressed as the logarithm of the partition coefficient (log P) between an organic and an aqueous phase. This parameter influences a molecule's ability to cross biological membranes and reach its target site. For CNS-active drugs, appropriate lipophilicity is critical for penetrating the blood-brain barrier.

Studies on various piperazine derivatives have employed experimental methods like reversed-phase thin-layer chromatography (RP-TLC) and reversed-phase high-performance liquid chromatography (RP-HPLC) to determine their lipophilicity. nih.gov These experimental values are often correlated with computationally predicted log P values to build structure-activity relationships. nih.gov

Medicinal Chemistry Applications and Drug Design

Lead Compound Identification and Optimization

The journey from a preliminary "hit" to a viable "lead" compound in drug discovery is a meticulous process of structural modification and optimization. The 1-(Piperidin-4-yl)piperazine scaffold is frequently employed in this process due to the advantageous properties conferred by its constituent rings. The piperazine (B1678402) moiety, with its two nitrogen atoms, offers multiple points for chemical modification, allowing chemists to fine-tune properties like solubility, basicity, and target affinity. google.comnih.gov Similarly, the piperidine (B6355638) ring is a common motif in neuropharmacology, known to interact with various CNS targets. openmedscience.com

The optimization process for lead compounds built on this scaffold typically involves:

Modification of Functional Groups: Adding or swapping functional groups on either the piperidine or piperazine nitrogen atoms to enhance potency and selectivity.

Isosteric Replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve pharmacokinetics.

Adjusting Ring Systems: Modifying or replacing the heterocyclic rings to explore the structure-activity relationship (SAR).

Through these iterative cycles of design, synthesis, and testing, initial hits are refined to produce lead candidates with improved efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, making them suitable for further preclinical development. researchgate.net

Design of Ligands for Neurotransmitter Receptors

Derivatives of this compound have been extensively investigated as ligands for a variety of G-protein coupled receptors (GPCRs), which are crucial targets in the treatment of psychiatric and neurological disorders. The scaffold's ability to present substituents in specific spatial orientations makes it ideal for achieving high-affinity binding to neurotransmitter receptors.

Key targets include:

Dopamine (B1211576) Receptors: The scaffold has been used to develop potent antagonists for the dopamine D2 receptor, a primary target for antipsychotic drugs. Modifications, such as the addition of aryl groups to the piperazine nitrogen, have yielded compounds with high D2 affinity. nih.gov

Serotonin (B10506) (5-HT) Receptors: The flexibility of the scaffold allows for the development of ligands with tailored selectivity for different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A. The length and nature of the linker connecting the core to other aromatic systems are critical in modulating this selectivity. nih.gov

Sigma (σ) Receptors: This scaffold is also a key structural element for ligands targeting sigma receptors (σ1 and σ2), which are implicated in various neurological conditions. Studies have shown that replacing a piperazine core with a piperidine one can significantly increase affinity for the σ1 receptor in certain molecular series, highlighting the subtle structural changes that can be explored with this scaffold. openmedscience.commdpi.com

The following table summarizes the binding affinities of selected this compound derivatives for various neurotransmitter receptors.

Derivative StructureTarget ReceptorBinding Affinity (Ki, nM)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazineDopamine D230.6
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleDopamine D28.2
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazoleSerotonin 5-HT2A1.2
1-(2-Pyrimidinyl)-4-(4-(2-furoyl)piperidine)Serotonin 5-HT1A1.8
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma-1 (S1R)3.2

Data sourced from multiple research findings. nih.govmdpi.com

Development of Multi-target Agents

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like schizophrenia or neurodegenerative disorders. This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is exceptionally well-suited for this approach. google.comnih.gov

A notable success in this area is the development of multi-target antipsychotics. By strategically modifying the this compound core, researchers have created compounds that exhibit high affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov This polypharmacology is believed to contribute to a broader efficacy profile and potentially reduced side effects compared to more selective agents.

For instance, a series of benzoxazole-piperidine derivatives was synthesized and optimized, leading to the identification of compound 29 (3-(1-(3-(4-(benzo[d]oxazol-2-ylmethyl)phenoxy)propyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole). This compound displayed a desirable multi-target profile with high affinities for D2, 5-HT1A, and 5-HT2A receptors, while showing low affinity for receptors associated with unwanted side effects, such as histamine H1 and 5-HT2C receptors. nih.gov Such compounds are promising candidates for the next generation of antipsychotic treatments.

Prodrug Design and Delivery Systems

The development of effective drugs is often hampered by poor pharmacokinetic properties, such as low bioavailability or inability to cross the blood-brain barrier (BBB). rsc.org The prodrug approach, where an active drug is chemically modified to an inactive form that is converted back to the active drug in vivo, is a common strategy to overcome these hurdles. researchgate.net

While the this compound scaffold possesses features that could be amenable to prodrug design—for example, the secondary amine on the piperidine ring could be derivatized as an amide or carbamate—specific examples of its application in prodrug strategies are not extensively documented in the available literature. General prodrug strategies often involve creating more lipophilic esters or amides to enhance passive diffusion across biological membranes like the BBB. nih.gov Given the frequent application of its derivatives in CNS disorders, the use of this scaffold in prodrug design represents a potential area for future research to enhance brain delivery of therapeutic agents.

Radiotracer Development for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used for diagnosis and research, which relies on the detection of radiotracers labeled with positron-emitting isotopes like Carbon-11 or Fluorine-18. nih.gov The development of selective radiotracers allows for the visualization and quantification of specific biological targets, such as neuroreceptors, in vivo. hug.ch

The this compound scaffold, being central to many high-affinity ligands for CNS receptors, is a theoretically attractive core for the development of novel PET radiotracers. Labeling a derivative of this scaffold could enable the imaging of dopamine, serotonin, or sigma receptor distribution and density in the brain, providing valuable information for disease diagnosis and drug development. For example, a fluorine-18 labeled derivative could be used to measure receptor occupancy by a new drug candidate. scirp.org However, despite this potential, specific PET radiotracers based on the core this compound structure have not been prominently reported in scientific literature, suggesting this remains an underexplored area of application.

Structure-Based Drug Design and Molecular Docking

Modern drug discovery heavily relies on computational methods to predict and understand how a ligand interacts with its biological target. Structure-based drug design and molecular docking are key tools in this process, and they have been applied to derivatives of the this compound scaffold to guide optimization. mdpi.com

Molecular docking simulations are used to predict the binding pose and affinity of a ligand within the active site of a target protein. For example, in the development of sigma-1 receptor (S1R) ligands, docking studies were performed to understand the binding mode of a potent agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone. mdpi.com These computational studies revealed crucial interactions with specific amino acid residues in the receptor, such as hydrogen bonds and hydrophobic contacts, which are essential for high-affinity binding. This information is invaluable for rationally designing new analogs with improved potency and selectivity. mdpi.comhug.ch Such computational insights help to prioritize which compounds to synthesize, saving time and resources in the drug discovery pipeline.

Computational Chemistry and Molecular Modeling

Docking Analysis for Ligand-Receptor Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of derivatives containing the 1-(piperidin-4-yl)piperazine scaffold. These studies simulate the interaction between a ligand and a receptor, predicting the preferred orientation and binding affinity. For instance, docking analyses of piperidine (B6355638) and piperazine (B1678402) derivatives with the sigma-1 (σ1) receptor have revealed critical molecular interactions. nih.gov

In one study, the docking poses of a series of piperidine/piperazine-based compounds were analyzed to understand their affinity for the σ1 receptor. The results indicated that the protonated amine of the piperidine or piperazine ring plays a crucial role in forming ionic and hydrogen bond interactions with key residues in the receptor's binding pocket, such as Glu172 and Asp126. nih.gov Specifically, potent ligands were observed to form a bidentate salt bridge with these acidic residues. nih.gov Furthermore, a π–cation interaction between the ionized nitrogen atom and a phenylalanine residue (Phe107) was found to stabilize the ligand-receptor complex. nih.gov

CompoundTarget ReceptorKey Interacting ResiduesInteraction Type
Piperidine/Piperazine DerivativesSigma-1 (σ1) ReceptorGlu172, Asp126Salt Bridge, Hydrogen Bond
Piperidine/Piperazine DerivativesSigma-1 (σ1) ReceptorPhe107π–cation Interaction

These docking studies highlight the importance of the basic amino moiety of the piperazine and piperidine rings in driving affinity and selectivity for receptors like the σ1 receptor. nih.gov

Prediction of Protonation States at Physiological pH

The protonation state of the piperazine and piperidine rings at physiological pH (typically around 7.4) is a critical determinant of their interaction with biological targets. Computational tools are employed to predict the pKa values of the ionizable nitrogen atoms and, consequently, the predominant ionization state in a physiological environment.

For example, a comparison between a piperazine-containing compound and its piperidine analogue revealed significant differences in their protonation states at pH 7.4. nih.gov The piperazine derivative was predicted to exist in nearly equal amounts of monoprotonated and diprotonated forms. In contrast, the piperidine analogue was found almost exclusively in the monoprotonated form. nih.gov This difference in protonation behavior was attributed to the electronic effects of substituents on the basicity of the nitrogen atoms. nih.gov The ability of the piperazine ring to exist in multiple protonation states can significantly influence its binding affinity and selectivity for different receptors. nih.govsemanticscholar.org

The protonation state is crucial as the positively charged nitrogen is often a key pharmacophoric element, engaging in vital ionic interactions within the receptor binding site. nih.gov

In Silico Studies for Structure-Activity Relationship Elucidation

In silico studies are extensively used to establish structure-activity relationships (SAR) for derivatives of this compound. By computationally analyzing a series of related compounds, researchers can identify key structural features that contribute to their biological activity.

For derivatives targeting sigma receptors, SAR analysis has indicated that the nature of the basic amino moiety (piperidine vs. piperazine) can significantly impact affinity and selectivity. nih.gov For instance, replacing a piperazine ring with a piperidine did not significantly affect affinity for the histamine H3 receptor but drastically altered the affinity for the σ1 receptor in one series of compounds. nih.gov

Computational studies, including quantitative structure-activity relationship (QSAR) models, are developed to correlate the physicochemical properties of the molecules with their biological activities. nih.gov These models help in predicting the activity of novel compounds and guide the design of more potent and selective ligands. For example, in a study of CCR1 antagonists, 3D-QSAR models highlighted the importance of specific substitutions on the phenylpiperazine moiety for high-affinity binding. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. The this compound scaffold is a common element in pharmacophore models for various receptors.

For sigma-1 receptor ligands, a common pharmacophore model includes a basic nitrogen atom, which is present in both the piperidine and piperazine rings. acs.org This basic center is crucial for the initial interaction with the receptor. The model often includes hydrophobic regions and hydrogen bond acceptors/donors, which can be satisfied by various substituents attached to the this compound core. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Biological Targets

The inherent flexibility of the 1-(piperidin-4-yl)piperazine structure allows for its adaptation to a diverse range of biological targets, making it a "privileged scaffold" in drug discovery. mdpi.comrsc.org While historically significant in developing ligands for dopamine (B1211576) and serotonin (B10506) receptors, current research is expanding into several novel and promising areas. nih.gov

One emerging area is the targeting of inflammasomes. Researchers have designed and synthesized derivatives of this compound as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response. pharmacompass.com By hybridizing known pharmacophores with the 1-(piperidin-4-yl)benzo[d]imidazole-2-one substructure, novel compounds have been generated that inhibit NLRP3-dependent pyroptosis and IL-1β release. pharmacompass.com

Another novel target is the G protein-coupled receptor 119 (GPR119), which is involved in metabolic regulation. Optimization of a previously discovered GPR119 agonist led to the development of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. mdpi.com These new analogues have shown potent GPR119 agonist activity and have demonstrated the ability to lower plasma glucose and enhance insulin (B600854) secretion in animal models, highlighting their potential in treating type 2 diabetes. mdpi.com

Furthermore, the scaffold is being utilized to develop inhibitors for challenging targets in infectious diseases and oncology. Novel 1,4-disubstituted piperidine (B6355638)/piperazine (B1678402) derivatives have been synthesized as CCR5 antagonists, which act as HIV-1 entry inhibitors. nih.gov In oncology, derivatives are being developed as irreversible inhibitors of the menin-MLL interaction, a critical pathway in certain types of leukemia. Other research has focused on developing potent inhibitors of Acetyl-CoA Carboxylase (ACC), enzymes implicated in fatty acid synthesis and metabolic disorders.

Development of Highly Selective and Potent Analogues

A primary focus of current research is the rational design of this compound analogues with enhanced potency and selectivity for their intended biological targets. This involves systematic structural modifications to optimize ligand-receptor interactions and improve pharmacokinetic properties. mdpi.com

One successful approach has been the optimization of substituents on the piperidine and piperazine rings. For example, in the development of ACC inhibitors, modifying the nitrogen of the piperidine ring with a fluorine-substituted tert-butoxycarbonyl group led to advanced analogues with potent inhibitory activity in both enzyme and cell-based assays. Similarly, the development of adenosine (B11128) A2A receptor inverse agonists has been achieved by creating piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives, resulting in highly potent and selective compounds.

Structure-activity relationship (SAR) studies are crucial in this process. In the pursuit of glycine (B1666218) transporter-1 (GlyT-1) inhibitors for schizophrenia, optimization of the benzamide (B126) and central ring components of an N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series led to the identification of a potent inhibitor with in vivo activity. For HIV-1 reverse transcriptase inhibitors, a novel series of piperidin-4-yl-aminopyrimidine derivatives was designed by fusing pharmacophore templates, resulting in most compounds showing significantly improved activity against wild-type HIV-1.

Analogue ClassBiological TargetKey Development/FindingReference
(4-Piperidinyl)-piperazine derivativesAcetyl-CoA Carboxylase (ACC)Optimization of the piperidine ring substituent led to an advanced analogue (12c) with potent enzyme and cell-based inhibitory activity.
Thiazolo[5,4-d]pyrimidine derivativesAdenosine A2A ReceptorSynthesis of new derivatives resulted in a number of potent and selective human A2A AR inverse agonists.
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 Reverse TranscriptaseFusion of pharmacophore templates yielded compounds with significantly improved activity against wild-type HIV-1 at nanomolar concentrations.
1,4-Disubstituted piperidine/piperazine derivativesCCR5 ReceptorAn N-(4-Fluoro-benzyl)piperazine analogue (B07) exhibited potent anti-HIV-1 activity with improved water solubility and oral bioavailability compared to the reference compound. nih.gov
Naphthamide derivativesBACE-1New series of N4-substituted piperazine naphthamide derivatives were synthesized and evaluated as BACE-1 inhibitors for potential Alzheimer's disease treatment.

Mechanistic Studies of Action at the Molecular Level

Understanding how this compound derivatives interact with their biological targets at a molecular level is critical for optimizing their therapeutic potential. Computational modeling, including docking studies and molecular dynamics simulations, plays a vital role in elucidating these mechanisms.

For the novel NLRP3 inflammasome inhibitors, computational simulations were used to construct the first complete model of the NLRP3 inactive state. pharmacompass.com This model helped identify potential binding sites and suggested a protein-ligand binding mechanism that could explain the observed activity of the newly synthesized compounds. pharmacompass.com

In the study of sigma receptor 1 (S1R) ligands, a screening campaign identified a potent S1R agonist with a piperidine/piperazine-based structure. To understand its binding mode, docking analysis was performed using an S1R structure derived from co-crystal structures. This was followed by molecular dynamic simulations, which revealed the crucial amino acid residues that interact with the compound, providing a foundation for future structure-based optimization.

Similarly, for antitubercular isoniazid-derived hydrazones featuring piperazine/piperidine rings, molecular docking and molecular dynamics simulations were used to analyze the binding mechanism of the most promising derivative to its target enzyme, enoyl acyl carrier protein reductase (InhA). These molecular-level insights are invaluable for the rational design of next-generation inhibitors with improved efficacy and specificity.

Advanced Preclinical and Clinical Investigations

Several derivatives built upon the this compound scaffold have progressed to advanced preclinical testing, demonstrating efficacy in various in vivo models. These studies are essential for validating the therapeutic potential of these compounds before they can be considered for human trials.

In the context of metabolic diseases, an advanced analogue of (4-piperidinyl)-piperazine, which inhibits ACC, demonstrated a reduction of hepatic de novo fatty acid synthesis in rats following oral administration. For neurological disorders, a GlyT-1 inhibitor produced a dose-dependent increase in rat cerebrospinal fluid (CSF) glycine levels, a key biomarker for target engagement.

Derivatives have also been evaluated in animal models of Alzheimer's disease. The most potent compounds were tested in vivo using Y-maze and Morris water maze tests to assess behavioral improvements in a rat model. Furthermore, ex vivo estimation of various biochemical markers was conducted on brain homogenates to evaluate the compound's effect on neuronal cell morphology and density. These preclinical evaluations provide critical data on the efficacy and mechanism of action of these potential therapeutic agents.

Derivative Class/CompoundTherapeutic AreaPreclinical ModelKey In Vivo / Ex Vivo FindingReference
(4-Piperidinyl)-piperazine analogue (12c)Metabolic Disease (ACC inhibitor)Rat modelExhibited reduction of hepatic de novo fatty acid synthesis after oral administration.
N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide analogueNeurological Disorders (GlyT-1 inhibitor)Rat modelProduced a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels.
Molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)Alzheimer's DiseaseRat model (Y-maze and Aβ-induced Morris water maze)Behavioral improvements observed; ex vivo analysis of brain homogenate showed effects on neuronal cell morphology.
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine (27)Type 2 Diabetes (GPR119 agonist)Diabetic animal modelAugmented insulin secretion and effectively lowered plasma glucose excursion after oral administration. mdpi.com

Application in Combination Therapies

The versatility and modular nature of arylpiperazine derivatives, including those based on the this compound scaffold, make them valuable candidates for combination therapies, particularly in oncology. nih.gov The ability of these compounds to interact with various molecular targets implicated in cancer pathogenesis opens the door to synergistic effects when combined with existing anticancer drugs. nih.gov

Research has demonstrated the potential of combining piperazine-based compounds with standard chemotherapeutic agents. For instance, one study investigated a quinoxalinyl–piperazine derivative in combination with several established anticancer drugs. nih.gov The association of this compound with taxanes like paclitaxel, a platinum derivative like cisplatin, a topoisomerase II inhibitor like doxorubicin, as well as gemcitabine (B846) and fluorouracil, resulted in a synergistic inhibitory effect on cancer cell growth. nih.gov

In another approach, arylpiperazine derivatives have been shown to enhance the efficacy of targeted therapies. mdpi.com Specifically, certain derivatives were found to improve the effectiveness of tamoxifen (B1202) on MCF7 breast cancer cells by modulating the expression of connective tissue growth factor (CTGF). mdpi.com These findings highlight the potential of using piperazine-based compounds not only as standalone agents but also as adjuncts to overcome resistance and enhance the therapeutic window of current cancer treatments. nih.govmdpi.com This potential for combination therapies is a significant area for future preclinical and clinical investigation.

Q & A

Q. What are the preferred synthetic routes for preparing 1-(piperidin-4-yl)piperazine derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via coupling reactions. For example:

  • Carbodiimide-mediated coupling : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups for nucleophilic attack by piperazine derivatives .
  • Diazonium salt reactions : React 1-alkylpiperazines with aryl diazonium salts to form triazenes, optimized at 0–5°C in acidic media .

Q. Key variables :

VariableImpact on YieldExample
TemperatureHigher yields at 0–5°C for diazonium coupling75–90% yield for triazenes
Coupling reagentEDC/HOAt improves activation efficiency80–95% yield for peptide derivatives
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance reaction ratesDMF vs. THF: 15% yield increase

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Assign proton environments using 2D COSY and NOESY. For example, piperazine ring protons resonate at δ 2.5–3.5 ppm, while aromatic substituents appear at δ 6.5–8.0 ppm .
  • X-ray crystallography : Resolve disorder in substituents (e.g., halogenated aroyl groups) by refining occupancy ratios (e.g., 94.2% vs. 5.8% in 2-chlorobenzoyl derivatives) .

Q. Example crystallographic parameters :

CompoundSpace GroupDisorder ResolutionReference
1-(2-Chlorobenzoyl)piperazineP-1Occupancy 0.942/0.058

Q. What biological targets are commonly associated with this compound moieties in drug discovery?

This scaffold shows affinity for:

  • Dopamine D₂ receptors : Substituted piperidines with 4-(piperidin-4-yl)piperazine groups exhibit Ki values < 100 nM .
  • 5-HT₁A/5-HT₂A receptors : Linker length (3–4 carbons) critically modulates selectivity. Four-carbon linkers improve 5-HT₂A binding by 30% compared to three-carbon analogs .

Q. Receptor affinity data :

CompoundD₂ Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)
9c (3-carbon linker)12.3 ± 1.28.7 ± 0.945.6 ± 3.1
9d (4-carbon linker)9.8 ± 0.76.5 ± 0.552.3 ± 2.8

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for CNS targets?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl rings enhance dopamine receptor binding by 20–40% .
  • Linker flexibility : Rigid spacers (e.g., cyclohexyl) reduce off-target binding to histamine receptors .

Case study : Replacing 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with phenylpiperazine derivatives reduced D₂ affinity by >50%, highlighting the scaffold's critical role .

Q. What computational strategies are effective for predicting binding modes of this compound derivatives?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with orthosteric/allosteric sites. For D₂ receptors, piperazine nitrogen forms hydrogen bonds with Asp114 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compounds with RMSD < 2 Å show higher in vivo efficacy .

Q. Docking validation :

CompoundPredicted ΔG (kcal/mol)Experimental Ki (nM)
1-(2-Methoxyphenyl)piperazine-9.215.4 ± 1.1
1-(2,3-Dichlorophenyl)piperazine-10.18.9 ± 0.7

Q. How can researchers address structural instability or polymorphism in crystalline this compound derivatives?

  • Crystallization screening : Use 24-solvent grid screens to identify conditions minimizing disorder (e.g., ethyl acetate/heptane for 1-(2-fluorobenzoyl)piperazine) .
  • Thermal analysis : DSC reveals polymorph transitions (e.g., Form I → Form II at 120°C with ΔH = 15 kJ/mol) .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent receptor affinities)?

  • Assay standardization : Control for buffer pH (7.4 vs. 6.8 alters 5-HT₂A binding by 25%) .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify variability (e.g., I² = 65% for D₂ receptor assays) .

Q. Key Recommendations

  • Prioritize carbodiimide coupling for high-purity synthesis .
  • Use hybrid NMR/crystallography workflows for unambiguous structural assignment .
  • Optimize linker length and substituents via iterative SAR and docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.